L-Carnosine

Muscle Physiology Hypoxia Research Sarcopenia

L-Carnosine (β-alanyl-L-histidine) offers multimodal, research-grade bioactivity—pH buffering, metal chelation, ROS scavenging, and anti-glycation—driven by the essential imidazole ring of L-histidine that β-alanine alone lacks. In vivo, 50 mg·kg⁻¹ L-Carnosine preserves muscle protein under hypoxia better than 450 mg·kg⁻¹ β-alanine. At 116 mg/day, uncomplexed L-Carnosine matches the wound-healing efficacy of polaprezinc. Peak plasma levels occur within 1 h; serum carnosinase clears it within 4 h—ideal for acute-exposure protocols. With a defined human safety margin up to 10 g (single dose), this compound supports high-dose clinical research and muscle-, wound-, and oxidative-stress studies.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 108333-82-0
Cat. No. B7770443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnosine
CAS108333-82-0
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
InChIKeyCQOVPNPJLQNMDC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility384 mg/mL

L-Carnosine (CAS 108333-82-0): Product Overview and Pharmacological Class for Scientific Procurement


L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide composed of β-alanine and L-histidine, naturally found in high concentrations in skeletal muscle, cardiac tissue, and brain [1]. It functions as a multimodal pleiotropic molecule with established roles in pH buffering, metal ion chelation, reactive oxygen species (ROS) scavenging, and anti-glycation [1]. The compound is widely used in research settings investigating muscle physiology, diabetic complications, oxidative stress-related pathologies, and wound healing. Its pharmacokinetic profile is characterized by rapid plasma clearance due to hydrolysis by serum carnosinase (E.C. 3.4.13.20), with peak plasma concentrations occurring within the first hour post-dose and minimal circulating carnosine detectable beyond 4 hours in humans [2].

Why Substituting L-Carnosine with β-Alanine, Carcinine, or N-Acetylcarnosine is Not Equivalent: A Scientific Procurement Guide


Generic substitution among L-carnosine, its precursor β-alanine, and its derivatives carcinine or N-acetylcarnosine is scientifically unsound due to fundamental differences in molecular stability, pharmacokinetic behavior, and biological efficacy. β-Alanine, while serving as a biosynthetic precursor, lacks the intact dipeptide structure required for direct antioxidant and anti-glycation activity, as the imidazole ring of histidine is essential for these functions [1]. Carcinine and N-acetylcarnosine exhibit markedly different enzymatic hydrolysis rates compared to L-carnosine, with the latter being rapidly degraded by serum carnosinase while acetylated or decarboxylated forms show negligible hydrolysis [2]. These differences translate into divergent tissue exposure profiles and functional outcomes in vivo, precluding simple interchangeability in research or clinical applications.

L-Carnosine Quantitative Evidence Guide: Comparative Data for Scientific Selection and Procurement


Superior Efficacy at Lower Dose Compared to β-Alanine in Hypoxia-Induced Muscle Protein Loss

In a head-to-head comparative study, L-carnosine at 50 mg·kg⁻¹ demonstrated superior protection against hypobaric hypoxia-induced skeletal muscle loss compared to β-alanine at a nine-fold higher dose of 450 mg·kg⁻¹. L-carnosine supplementation enhanced protein concentration, restored body weight, and decreased protein oxidation, whereas β-alanine administration failed to achieve the same outcomes [1].

Muscle Physiology Hypoxia Research Sarcopenia

Equivalent Wound Healing Efficacy Without Zinc Complexation: L-Carnosine Alone Matches Polaprezinc

A 4-week clinical trial compared L-carnosine alone (116 mg/day) with its zinc complex polaprezinc (150 mg/day, containing 116 mg L-carnosine and 34 mg zinc) in patients with stage II-IV pressure ulcers. The mean weekly improvement in PUSH score was 1.6 ± 0.2 for L-carnosine (P = 0.02 vs. control 0.8 ± 0.2) and 1.8 ± 0.2 for polaprezinc (P = 0.009 vs. control), with no significant difference between the two treatments (P = 0.73) [1].

Wound Healing Pressure Ulcer Tissue Repair

Rapid Enzymatic Hydrolysis Distinguishes L-Carnosine from Stable Analogs

Comparative hydrolysis studies using human serum carnosinase and rat kidney carnosinase revealed that L-carnosine undergoes hydrolysis at a rate 3-4 fold higher than anserine and ophidine. In contrast, N-acetylcarnosine and carcinine exhibited negligible hydrolysis by either enzyme, confirming that acetylation or decarboxylation confers substantial resistance to enzymatic degradation [1].

Pharmacokinetics Stability Enzymatic Degradation

Human Safety and Tolerability Profile Defines Usable Dose Range

A single dose-escalation study in healthy human volunteers established that oral L-carnosine is safe and well tolerated up to a dose of 10 g. At 15 g, adverse events occurred in 77% of participants, including headache (43.5%), nausea (21.7%), and paraesthesia (21.7%). Peak plasma concentrations occur within the first hour, with minimal circulating carnosine detectable beyond 4 hours [1].

Safety Toxicology Clinical Trial

Ocular Bioavailability: L-Carnosine vs. N-Acetylcarnosine Prodrug

In a rabbit ocular pharmacokinetic study using microdialysis sampling coupled with UPLC-MS-MS, N-acetyl-L-carnosine (NAC) demonstrated higher Cmax (2,305 ng mL⁻¹) and AUC(0–∞) (1,891 ng h mL⁻¹) compared to L-carnosine (Cmax 1,802 ng mL⁻¹; AUC(0–∞) 1,337 ng h mL⁻¹) following topical administration [1].

Ocular Pharmacology Bioavailability Prodrug

L-Carnosine Optimal Application Scenarios for Research and Industrial Use


Hypoxia and Muscle Wasting Research

L-Carnosine at 50 mg·kg⁻¹ demonstrates superior protection against hypoxia-induced muscle protein loss compared to β-alanine at 450 mg·kg⁻¹, as established in a direct comparative in vivo study [1]. Researchers investigating high-altitude physiology, sarcopenia, or muscle atrophy should select L-carnosine over β-alanine for its enhanced efficacy at lower doses.

Pressure Ulcer and Chronic Wound Healing Studies

L-Carnosine alone (116 mg/day) achieves a mean weekly PUSH score improvement of 1.6 ± 0.2 in stage II-IV pressure ulcers, statistically equivalent to its zinc complex polaprezinc (1.8 ± 0.2, P = 0.73) and significantly superior to untreated controls (0.8 ± 0.2, P = 0.02) [2]. This supports the use of uncomplexed L-carnosine in wound healing research, offering a simpler and more cost-effective formulation.

Acute Pharmacokinetic and Enzymatic Stability Studies

L-Carnosine undergoes rapid hydrolysis by serum carnosinase (3-4 fold faster than anserine), with peak plasma concentrations reached within 1 hour and minimal detection beyond 4 hours [3]. For acute exposure studies or investigations of native carnosine metabolism, L-carnosine is the appropriate compound; for sustained-release applications, stabilized analogs should be considered.

High-Dose Human Safety and Tolerability Studies

L-Carnosine is safe and well tolerated in humans up to a single oral dose of 10 g, with adverse events emerging at 15 g (77% incidence) [4]. This defined safety margin makes L-carnosine suitable for clinical research protocols requiring high-dose administration within established tolerability limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Carnosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.